REACTION_SMILES
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[CH2:13]([CH3:14])[NH:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH3:20][CH2:21][OH:22].[Cl:1][c:2]1[n:3][c:4]([CH3:12])[n:5][c:6]([Cl:11])[c:7]1[N+:8](=[O:9])[O-:10]>>[c:2]1([N:15]([CH2:13][CH3:14])[CH2:16][CH2:17][CH2:18][CH3:19])[n:3][c:4]([CH3:12])[n:5][c:6]([Cl:11])[c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c([N+](=O)[O-])c(Cl)n1
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Name
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Type
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product
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Smiles
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CCCCN(CC)c1nc(C)nc(Cl)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |